Valacyclovir hydrochloride is an antiviral prescription medicine approved by the U.S. Food and Drug Administration (FDA) to:
Treat and/or prevent certain types of herpes simplex virus (HSV) infections, including genital herpes (genital lesions) and cold sores (herpes labialis)
Reduce the risk of transmitting genital herpes to other people
Treat varicella zoster virus (VZV) infections, including chicken pox (primary varicella infection) and shingles (herpes zoster)
HSV and VZV infections can be opportunistic infections (OIs) of HIV. An OI is an infection that occurs more frequently or is more severe in people with weakened immune systems—such as people with HIV—than in people with healthy immune systems.
Valacyclovir Hydrochloride is the hydrochloride salt of valacyclovir. Valacyclovir is an acyclovir prodrug that, after metabolization, inhibits viral DNA replication. It is used in the management of herpes simplex and varicella zoster infections, as well as prophylactically for human cytomegalovirus infections.
A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.
See also: Acyclovir (has active moiety); Valacyclovir (has active moiety).
Valacyclovir hydrochloride
CAS No.: 124832-27-5
Cat. No.: VC20740785
Molecular Formula: C13H21ClN6O4
Molecular Weight: 360.80 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 124832-27-5 |
---|---|
Molecular Formula | C13H21ClN6O4 |
Molecular Weight | 360.80 g/mol |
IUPAC Name | 2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate;hydrochloride |
Standard InChI | InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/t8-;/m0./s1 |
Standard InChI Key | ZCDDBUOENGJMLV-QRPNPIFTSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Canonical SMILES | CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N.Cl |
Appearance | Solid powder |
Melting Point | 170-172 |
Chemical Identity and Structure
Nomenclature and Basic Properties
Valacyclovir hydrochloride is chemically designated as L-valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride . It is the hydrochloride salt of the L-valyl ester of acyclovir, marketed under the brand name Valtrex by GlaxoSmithKline . This compound was developed to address the limited bioavailability of acyclovir through the addition of an L-valine ester group, which significantly enhances intestinal absorption.
Physical and Chemical Properties
Valacyclovir hydrochloride appears as a white to off-white powder with a molecular formula of C₁₃H₂₁ClN₆O₄ and a molecular weight of 360.80 . The compound possesses distinct physicochemical properties that contribute to its pharmaceutical performance, as summarized in Table 1.
Table 1: Physicochemical Properties of Valacyclovir Hydrochloride
The relatively high water solubility of valacyclovir hydrochloride (174 mg/mL at 25°C) represents a significant improvement over acyclovir, enhancing its absorption following oral administration . The compound's negative logP values indicate its hydrophilic nature, which influences its pharmacokinetic behavior in biological systems.
Mechanism of Antiviral Action
Prodrug Conversion
The antiviral activity of valacyclovir hydrochloride stems from its rapid conversion to acyclovir following oral administration. This conversion occurs primarily during first-pass metabolism in the intestinal wall and liver . The enhanced bioavailability of acyclovir from valacyclovir allows for less frequent dosing while achieving higher plasma concentrations compared to oral acyclovir.
Molecular Mechanism
Once converted to acyclovir, the compound exhibits selective antiviral activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) . The inhibitory mechanism of acyclovir involves a multi-step process requiring initial activation by virus-specific enzymes:
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Viral thymidine kinase (TK) converts acyclovir to acyclovir monophosphate
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Cellular guanylate kinase further converts it to acyclovir diphosphate
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Various cellular enzymes complete the phosphorylation to acyclovir triphosphate
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Acyclovir triphosphate inhibits viral DNA replication through three distinct mechanisms:
The selectivity of acyclovir for herpesvirus-infected cells results from the requirement for viral TK to initiate the activation process. This enzyme phosphorylates acyclovir much more efficiently than cellular kinases, leading to significantly higher concentrations of active acyclovir triphosphate in infected cells compared to uninfected cells .
Table 2: Antiviral Activity and Resistance Patterns
Virus | Activity Mechanism | Resistance Rate in Immunocompetent | Resistance Rate in Immunocompromised |
---|---|---|---|
HSV-1 | Viral DNA polymerase inhibition | <0.5% | ~5% |
HSV-2 | Termination of viral DNA chain | <0.5% | ~5% |
VZV | Inactivation of viral DNA polymerase | Low | Moderate |
The low resistance rates observed with valacyclovir are particularly noteworthy. Extensive sensitivity monitoring of HSV isolates has confirmed a very low rate of acyclovir resistance among immunocompetent subjects (<0.5%), while the incidence of resistance among immunocompromised patients remains relatively low at approximately 5% .
Pharmaceutical Formulation
Dosage Forms and Composition
Commercial valacyclovir hydrochloride is available as film-coated caplets for oral administration, containing valacyclovir hydrochloride equivalent to 500 mg or 1 gram of valacyclovir . The pharmaceutical formulation includes several excipients that contribute to the stability and performance of the finished product.
The inactive ingredients in valacyclovir caplets include carnauba wax, colloidal silicon dioxide, crospovidone, FD&C Blue No. 2 Lake, hypromellose, magnesium stearate, microcrystalline cellulose, polyethylene glycol, polysorbate 80, povidone, and titanium dioxide . The blue, film-coated caplets are printed with edible white ink to enable product identification and improve patient compliance.
Clinical Pharmacology
Pharmacokinetics
Following oral administration, valacyclovir hydrochloride is rapidly absorbed from the gastrointestinal tract and nearly completely converted to acyclovir, primarily through first-pass metabolism . This conversion significantly enhances bioavailability compared to oral acyclovir, resulting in more favorable pharmacokinetic characteristics.
The pharmacokinetic profile of valacyclovir allows for less frequent dosing while achieving higher plasma concentrations of acyclovir. This advantage translates to improved patient compliance and potentially enhanced therapeutic outcomes in the management of herpesvirus infections.
Population | Safety Profile | Duration of Evidence | Key Findings |
---|---|---|---|
Immunocompetent adults | Favorable | Up to 10 years | Similar to placebo, low resistance (<0.5%) |
Immunocompromised patients | Generally well-tolerated | >5 years | Moderate resistance (~5%) |
Pediatric patients | Approved | Multiple studies | Effective for chickenpox |
Pregnancy | Monitored | >1000 pregnancies | Acyclovir safety data available |
Impurity Designation | Chemical Name | Formation Mechanism | Characterization |
---|---|---|---|
Impurity C | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-methylvalinate | N-methylation during synthesis | Mass spectroscopy, NMR |
Impurity D | 2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl N-ethylvalinate | N-ethylation during synthesis | Mass spectroscopy, NMR |
Impurity F | L-Valine 2-hydroxyethyl ester | Acid degradation | IR spectroscopy, mass spectroscopy |
Impurity P (Bis-Valacyclovir) | 2,2'-[Methylenebis[imino(6-oxo-1,6-dihydro-9H-purine-9,2-diyl)methyleneoxy]]diethyl di(L-valinate) | Condensation catalyzed by formic acid | IR spectroscopy, NMR, mass spectroscopy |
The formation of Impurity P (Bis-Valacyclovir) occurs through the condensation of two valacyclovir molecules with a methylene linkage between the NH₂ groups of guanine, catalyzed by formic acid during valacyclovir synthesis . This impurity has been characterized by various analytical techniques, including mass spectrometry (showing a protonated molecular ion peak at m/z 661) and infrared spectroscopy .
Impurity F, an acid degradative impurity, can be synthesized by the condensation of N-Carbobenzyloxy-L-Valine with chloroethanol in the presence of potassium carbonate in DMF solvent . Characterization of this impurity includes mass spectrometry, which shows a protonated molecular ion peak at m/z 162, and infrared spectroscopy to identify functional group characteristics .
The comprehensive characterization and monitoring of these impurities represent essential aspects of pharmaceutical quality control for valacyclovir hydrochloride production.
Therapeutic Applications
Approved Indications
Valacyclovir hydrochloride has been approved for the treatment of various herpesvirus infections, including:
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Treatment and suppression of genital herpes in immunocompetent individuals
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Reduction of transmission of genital herpes
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Treatment of herpes labialis (cold sores)
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Treatment of herpes zoster (shingles) in immunocompetent adults
Genital herpes represents one of the most significant applications of valacyclovir, as this sexually transmitted disease currently affects more than 400 million individuals worldwide . The lifelong nature of herpes simplex virus infection, with periodic episodes of reactivation, makes effective suppressive therapy particularly valuable in patient management.
Dosing Considerations
The enhanced bioavailability of valacyclovir hydrochloride allows for less frequent dosing compared to acyclovir while maintaining effective antiviral concentrations. This characteristic has important implications for patient adherence and therapeutic outcomes, particularly in chronic suppressive therapy for recurrent herpes infections.
Future Perspectives
Ongoing Research and Development
Research on valacyclovir hydrochloride continues to explore potential new applications, improved formulations, and optimization of manufacturing processes. The development of more efficient synthetic routes with reduced impurity formation represents an active area of investigation in pharmaceutical chemistry.
Manufacturing Innovations
Efforts to improve the synthesis and manufacturing of valacyclovir hydrochloride focus on developing more efficient and environmentally sustainable processes. A comprehensive understanding of potential impurities and their formation mechanisms provides valuable insights for process optimization and quality control .
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